molecular formula C6H11NO2 B14794429 (4S,6S)-4-hydroxy-6-methylpiperidin-2-one

(4S,6S)-4-hydroxy-6-methylpiperidin-2-one

Cat. No.: B14794429
M. Wt: 129.16 g/mol
InChI Key: VTFYNUQTWXDGRT-WHFBIAKZSA-N
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Description

(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one is a chiral compound belonging to the class of piperidinones This compound is characterized by its unique stereochemistry, with hydroxyl and methyl groups positioned at the 4th and 6th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of starting materials such as 4-hydroxy-6-methyl-2-piperidone, which undergoes cyclization in the presence of a base. The reaction conditions often require precise temperature control and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity. Additionally, continuous flow reactors can be used to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-6-methyl-piperidin-2-one, while reduction could produce 4-hydroxy-6-methyl-piperidine.

Scientific Research Applications

(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.

    Industry: The compound is used in the production of various fine chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism by which (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (4R,6R)-4-hydroxy-6-methyl-piperidin-2-one: This enantiomer has different stereochemistry, which can result in distinct biological activities and properties.

    4-hydroxy-6-methyl-piperidine: Lacks the carbonyl group, leading to different reactivity and applications.

    4-oxo-6-methyl-piperidin-2-one: An oxidized derivative with different chemical properties.

Uniqueness

(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for targeted applications in drug development and synthetic chemistry.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(4S,6S)-4-hydroxy-6-methylpiperidin-2-one

InChI

InChI=1S/C6H11NO2/c1-4-2-5(8)3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5-/m0/s1

InChI Key

VTFYNUQTWXDGRT-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CC(=O)N1)O

Canonical SMILES

CC1CC(CC(=O)N1)O

Origin of Product

United States

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